2-(4-Ethoxyphenyl)-1,3-thiazolane 2-(4-Ethoxyphenyl)-1,3-thiazolane
Brand Name: Vulcanchem
CAS No.: 937602-47-6
VCID: VC2263236
InChI: InChI=1S/C11H15NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2NCCS2
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol

2-(4-Ethoxyphenyl)-1,3-thiazolane

CAS No.: 937602-47-6

Cat. No.: VC2263236

Molecular Formula: C11H15NOS

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethoxyphenyl)-1,3-thiazolane - 937602-47-6

Specification

CAS No. 937602-47-6
Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
IUPAC Name 2-(4-ethoxyphenyl)-1,3-thiazolidine
Standard InChI InChI=1S/C11H15NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3
Standard InChI Key PPPXGGMKXDRRKU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2NCCS2
Canonical SMILES CCOC1=CC=C(C=C1)C2NCCS2

Introduction

Chemical Structure and Properties

2-(4-Ethoxyphenyl)-1,3-thiazolane, also known by its synonym 2-(4-Ethoxyphenyl)-1,3-thiazolidine, is a heterocyclic organic compound featuring a thiazolane (thiazolidine) ring connected to a 4-ethoxyphenyl group at the 2-position. The molecule contains both nitrogen and sulfur atoms within its five-membered ring structure, contributing to its unique chemical properties and potential biological activities.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical characteristics that define its behavior in various research environments. Table 1 summarizes the key physical and chemical properties of 2-(4-Ethoxyphenyl)-1,3-thiazolane.

Table 1: Physical and Chemical Properties of 2-(4-Ethoxyphenyl)-1,3-thiazolane

PropertyValueReference
Molecular FormulaC₁₁H₁₅NOS
Molecular Weight209.31 g/mol
Physical StateSolid
Melting Point96-98°C
CAS Number937602-47-6
Storage TemperatureAmbient
IUPAC Name2-(4-ethoxyphenyl)-1,3-thiazolidine

Structural Identifiers and Representations

For computational and database purposes, several structural identifiers have been assigned to this compound, enabling its precise identification across chemical databases and research literature. These identifiers are crucial for unambiguous reference in scientific communications and database searches.

Table 2: Structural Identifiers of 2-(4-Ethoxyphenyl)-1,3-thiazolane

Identifier TypeValueReference
InChIInChI=1S/C11H15NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3
InChIKeyPPPXGGMKXDRRKU-UHFFFAOYSA-N
SMILESCCOC1=CC=C(C=C1)C2NCCS2
MDL NumberMFCD09027144

The structural formula of 2-(4-Ethoxyphenyl)-1,3-thiazolane features a central thiazolane ring with the 4-ethoxyphenyl substituent at position 2. The ethoxy group (-OCH₂CH₃) is attached to the para position of the phenyl ring, while the thiazolane ring contains a nitrogen atom adjacent to the attachment point of the phenyl ring and a sulfur atom in the opposite position of the five-membered ring.

Synthesis Methodologies

The synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane typically follows general procedures established for similar thiazolidine derivatives, with specific modifications to accommodate the 4-ethoxyphenyl substituent.

General Synthetic Approaches

Based on the synthesis methods described for structurally related compounds, 2-(4-Ethoxyphenyl)-1,3-thiazolane can be prepared through the condensation reaction between a suitable aldehyde and a sulfur-containing amine compound. In this case, 4-ethoxybenzaldehyde would react with cysteamine (2-aminoethanethiol) to form the desired thiazolane ring structure.

The general reaction for thiazolidine ring formation involves the nucleophilic attack of the thiol group on the carbonyl carbon of the aldehyde, followed by cyclization through the formation of an imine bond between the amine and the carbonyl carbon. This process is analogous to the first step described in the synthesis of thiazolidine-4-carboxylic acid derivatives mentioned in the literature .

Related Compounds and Structural Derivatives

The 2-(4-Ethoxyphenyl)-1,3-thiazolane structure can serve as a precursor or synthetic intermediate for more complex molecules with enhanced biological activities. The reactivity of the thiazolane ring allows for various chemical modifications.

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